Calcium;(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate;hydrate Calcium;(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate;hydrate
Brand Name: Vulcanchem
CAS No.: 1040352-40-6
VCID: VC3859832
InChI: InChI=1S/2C6H10O7.Ca.H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2*2-4,7-10H,1H2,(H,12,13);;1H2/q;;+2;/p-2/t2*2-,3-,4+;;/m11../s1
SMILES: C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.O.[Ca+2]
Molecular Formula: C12H20CaO15
Molecular Weight: 444.36 g/mol

Calcium;(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate;hydrate

CAS No.: 1040352-40-6

Cat. No.: VC3859832

Molecular Formula: C12H20CaO15

Molecular Weight: 444.36 g/mol

* For research use only. Not for human or veterinary use.

Calcium;(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate;hydrate - 1040352-40-6

Specification

CAS No. 1040352-40-6
Molecular Formula C12H20CaO15
Molecular Weight 444.36 g/mol
IUPAC Name calcium;(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate;hydrate
Standard InChI InChI=1S/2C6H10O7.Ca.H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2*2-4,7-10H,1H2,(H,12,13);;1H2/q;;+2;/p-2/t2*2-,3-,4+;;/m11../s1
Standard InChI Key LBTJSFDOKRLTMQ-LWDDDOIUSA-L
Isomeric SMILES C([C@H]([C@H]([C@@H](C(=O)C(=O)[O-])O)O)O)O.C([C@H]([C@H]([C@@H](C(=O)C(=O)[O-])O)O)O)O.O.[Ca+2]
SMILES C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.O.[Ca+2]
Canonical SMILES C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.O.[Ca+2]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Configuration

The compound features a hexanoate backbone with hydroxyl groups at the 3S, 4R, and 5R positions, a ketone group at C2, and a calcium ion coordinated to two deprotonated carboxylic acid groups. The hydrate form includes water molecules within its crystalline lattice, stabilizing the structure . The stereochemistry is critical for its biological activity, as evidenced by its specificity in enzymatic reactions .

Key Structural Attributes:

  • IUPAC Name: Calcium;(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate;hydrate

  • SMILES: C([C@H]([C@H]([C@@H](C(=O)C(=O)[O])O)O)O)O.O.[Ca+2]\text{C}([\text{C@H}]([\text{C@H}]([\text{C@@H}](\text{C}(=\text{O})\text{C}(=\text{O})[\text{O}^-])\text{O})\text{O})\text{O})\text{O}.\text{O}.[\text{Ca}^{+2}]

  • InChIKey: LBTJSFDOKRLTMQ-LWDDDOIUSA-L

Physicochemical Properties

PropertyValueSource
Molecular Weight444.36 g/mol
SolubilityWater-soluble
Melting PointNot reported
LogP (Partition Coefficient)-9.30 (indicating high polarity)
PSA (Polar Surface Area)285.47 Ų

The compound’s high polarity and water solubility facilitate its use in aqueous biochemical systems, while its low LogP value reflects limited lipid membrane permeability .

Synthesis and Production

Microbial Fermentation

The primary industrial synthesis involves microbial oxidation of D-glucose using Gluconobacter oxydans or Pseudomonas plecoglossicida. These strains convert glucose to 2-keto-D-gluconic acid, which is subsequently neutralized with calcium carbonate to form the hemicalcium salt .

Optimized Fermentation Parameters:

ParameterOptimal ValueYield
Glucose Concentration126.0 g/L134.45 g/L
Temperature34°C4.48 g/L·h
Aeration Rate2.8 L/min99% Conversion
Cell Concentration4.0 g/L

These conditions maximize yield while minimizing byproducts like D-gluconic acid .

Chemical Synthesis

Alternative routes involve chemical oxidation of D-glucose using nitric acid or electrochemical methods, though these are less efficient than microbial approaches.

Biological and Industrial Applications

Antimicrobial Activity

The compound exhibits bacteriostatic effects against Pseudomonas species, likely due to its ability to chelate essential metal ions like Mg2+\text{Mg}^{2+} and Fe3+\text{Fe}^{3+}, disrupting bacterial metabolism.

Antioxidant Properties

Its keto group enables free radical scavenging, reducing oxidative stress in cellular environments. Studies suggest synergistic effects with ascorbic acid, enhancing antioxidant capacity .

Industrial Uses

  • Vitamin C Synthesis: Serves as a precursor for D-erythorbic acid via enzymatic reduction using α-amylase .

  • Food Preservation: Chelates metal ions in food matrices, inhibiting lipid oxidation.

  • Biomedical Stabilization: Stabilizes proteins and vaccines during lyophilization.

Hazard StatementPrecautionary Measures
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Personal protective equipment (PPE) including gloves, goggles, and respirators is mandatory during handling .

Recent Research Advancements

Immobilized Cell Systems

A 2025 study demonstrated that immobilizing Pseudomonas plecoglossicida in alginate beads increased 2-keto-D-gluconic acid production to 134.45 g/L, achieving a 99% conversion efficiency .

Enzymatic Conversion to D-Erythorbic Acid

Using recombinant α-amylase, researchers achieved a 92% yield of D-erythorbic acid at pH 6.0 and 40°C, highlighting the compound’s role in sustainable vitamin C production .

Metabolic Engineering

CRISPR-Cas9 editing of E. coli’s UxuR regulon enhanced 2-keto-D-gluconic acid metabolism, offering insights into microbial pathway optimization .

Comparative Analysis with Analogues

CompoundMolecular FormulaKey Differences
Calcium GluconateC12H22CaO14\text{C}_{12}\text{H}_{22}\text{CaO}_{14}Lacks keto group; lower chelation capacity
D-Arabino-2-Hexulopyranosonic AcidC6H10O7\text{C}_{6}\text{H}_{10}\text{O}_{7}Non-calcium salt; reduced solubility

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